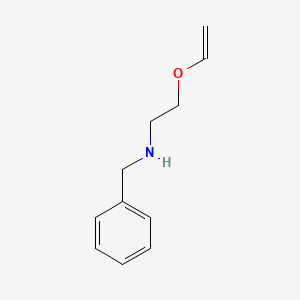

Benzyl-(2-vinyloxy-ethyl)-amine

Description

Benzylamine derivatives are a class of organic compounds characterized by a benzyl group (C₆H₅CH₂) attached to an amine moiety. These compounds exhibit diverse chemical and biological properties depending on the substituents attached to the amine or aromatic ring.

Properties

IUPAC Name |

N-benzyl-2-ethenoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-13-9-8-12-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIHNRDAZYKXRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389593 | |

| Record name | Benzyl-(2-vinyloxy-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73731-97-2 | |

| Record name | Benzyl-(2-vinyloxy-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(2-vinyloxy-ethyl)-amine typically involves the reaction of benzylamine with 2-vinyloxy-ethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: On an industrial scale, the production of Benzyl-(2-vinyloxy-ethyl)-amine can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzyl-(2-vinyloxy-ethyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The vinyloxy group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), mild acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄), anhydrous conditions.

Substitution: Sodium hydride (NaH), tetrahydrofuran (THF) as solvent.

Major Products:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and alcohols.

Substitution: Formation of substituted amines and ethers.

Scientific Research Applications

Benzyl-(2-vinyloxy-ethyl)-amine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactive vinyloxy group

Mechanism of Action

The mechanism of action of Benzyl-(2-vinyloxy-ethyl)-amine involves its ability to undergo nucleophilic substitution and addition reactions. The vinyloxy group acts as an electrophilic site, facilitating the formation of new bonds with nucleophiles. This reactivity is harnessed in various synthetic pathways to create complex molecules with desired properties .

Comparison with Similar Compounds

Reactivity and Stability

- Chloroethyl derivatives (e.g., benzyl-(2-chloroethyl)-(3-propyl)amine) exhibit alkylating properties, enabling covalent binding to biomolecules, which is critical for antitumor activity .

- Aryl-substituted analogs (e.g., benzyl-(4-chloro-phenyl)-amine) demonstrate stability in coupling reactions, attributed to electron-withdrawing groups that stabilize intermediates .

Spectral Characterization

- IR Spectroscopy : Benzylamines with aromatic or alkyl substituents show characteristic N-H stretches (~3450 cm⁻¹) and C-N vibrations (~1480 cm⁻¹), as seen in Entry 6d (benzyl-[1-(2-chlorophenyl)but-3-enyl]amine) .

- ¹H NMR : Protons adjacent to amine groups typically resonate at δ 2.8–3.8 ppm (e.g., benzyl-(1-phenyl-but-3-enyl)-amine in Entry 6a ). Allylic protons in vinyl-containing derivatives appear as multiplet signals between δ 5.1–5.9 ppm .

Antitumor Activity

Chloroethyl-substituted benzylamines (e.g., benzyl-(2-chloroethyl)-(6-chlorohexyl)amine) inhibit tumor growth in rats by acting as prodrugs that release nitrogen mustard analogs in vivo . The vinyloxyethyl group in the target compound could modulate toxicity profiles or bioavailability compared to chloro derivatives.

Biological Activity

Benzyl-(2-vinyloxy-ethyl)-amine (BVEA) is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of BVEA, focusing on its mechanisms of action, biochemical interactions, and applications in various fields.

Chemical Structure and Properties

BVEA is characterized by the presence of a benzyl group attached to a 2-vinyloxy-ethyl-amine moiety. This structure imparts distinct chemical properties that make it a versatile intermediate in organic synthesis and a candidate for biological applications.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| CAS Number | 73731-97-2 |

| Solubility | Soluble in organic solvents (e.g., ethanol) |

BVEA acts as a vinyl ether-type reversible addition-fragmentation chain transfer (RAFT) agent, which is significant in polymer chemistry. Its mechanism involves:

- Cationogenic Behavior : Under specific conditions, such as the presence of ethyl acetate and an EtAlCl₂ initiation system, BVEA can function as a cationogen, facilitating living cationic polymerization.

- Biochemical Pathways : The compound participates in biochemical pathways relevant to polymer synthesis, influencing enzyme interactions and cellular processes.

Cellular Effects

BVEA has been shown to impact various cellular functions:

- Cell Signaling : It modulates signaling pathways that are crucial for cell growth and differentiation.

- Gene Expression : The compound can influence gene expression patterns, which may lead to altered metabolic processes within cells.

Molecular Mechanism

At the molecular level, BVEA interacts with enzymes and proteins, acting either as an inhibitor or activator depending on the biochemical context. This dual role can lead to significant changes in cellular metabolism and function.

Research Findings

Recent studies have highlighted several aspects of BVEA's biological activity:

- Enzyme Interactions : BVEA has been found to interact with enzymes involved in polymerization reactions, enhancing or inhibiting their activity based on concentration and environmental conditions.

- Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that BVEA may exhibit moderate cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

- Polymer Synthesis Applications : Its role as a RAFT agent has been explored for synthesizing well-defined block and graft copolymers, which have implications in drug delivery systems.

Case Study 1: Antitumor Activity

In a study investigating various derivatives of similar compounds, BVEA was evaluated for its potential antitumor activity against breast cancer cell lines. Results indicated that derivatives with similar structures exhibited IC50 values indicating potent anti-breast cancer activity. Although specific data for BVEA was not highlighted, its structural similarities suggest potential efficacy.

Case Study 2: Polymer Chemistry Applications

Research demonstrated that BVEA could be effectively utilized in the synthesis of specialty polymers through living cationic polymerization. The resulting polymers showed enhanced properties suitable for applications in drug delivery and biomedical devices.

Comparison with Related Compounds

To further understand BVEA's unique properties, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Applications |

|---|---|---|

| 2-(2-Vinyloxyethoxy)ethyl acrylate (VEEA) | Rapid UV curing properties | Polymer chemistry |

| 2-(2-Vinyloxyethoxy)ethyl methacrylate (VEEM) | Used primarily for photopolymerization | Coatings and adhesives |

| N-[2-(vinyloxy)ethyl]-1H-pyrrol-2-amines | Exhibits various biological activities | Medicinal chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.